Pim-1 Kinase Inhibition: Class-Level Potency Comparison of 7-Pyrazolyl Scaffold vs. Unsubstituted Core
The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold bearing a 7-pyrazolyl substituent (represented by the target compound) belongs to the same chemotype as the most potent Pim-1 inhibitors in the class. In a SAR study of pyrazolo[1,5-a]pyrimidine-3-carbonitriles, compounds 4d, 5d, and 9a achieved Pim-1 IC50 values of 0.61 µM, 0.54 µM, and 0.68 µM, respectively, compared to the reference inhibitor quercetin (IC50 = 0.91 µM) [1]. In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile core fragment is inactive against Pim-1, and the 3-aryl-5-chloro intermediate exhibits only 5 µM IC50 [2]. The 7-(1,3-dimethyl-1H-pyrazol-4-yl) substituent provides a defined heteroaryl vector for π-stacking and hydrogen-bonding interactions in the kinase hinge region, enabling potency optimization that is unachievable with the bare scaffold [1].
| Evidence Dimension | Pim-1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Class-level: 7-pyrazolyl-substituted analogs achieve IC50 0.54–0.68 µM (compounds 4d, 5d, 9a) |
| Comparator Or Baseline | Quercetin IC50 = 0.91 µM; unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile fragment: inactive; 3-aryl-5-chloro intermediate: IC50 = 5 µM |
| Quantified Difference | 7-pyrazolyl analogs are 1.3–1.7-fold more potent than quercetin; >9-fold more potent than 3-aryl-5-chloro intermediate; the unsubstituted core is inactive |
| Conditions | In vitro Pim-1 kinase enzymatic assay (average of ≥2 independent experiments, SD <10% of mean) |
Why This Matters
A 7-pyrazolyl-substituted scaffold offers a validated starting point for Pim-1 inhibitor optimization, whereas the unsubstituted core or simpler intermediates lack measurable Pim-1 activity, making the target compound the only viable procurement choice for Pim-1-focused programs.
- [1] Mohammed, E.Z.; El-Dydamony, N.M.; Mehany, A.B.M.; Fahim, S.H.; Abdel Aziz, H.A.; Ibrahim, N.M. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Dev. Res. 2025. View Source
- [2] Dwyer, M.P.; Keertikar, K.; Paruch, K.; Alvarez, C.; Labroli, M.; Poker, C.; Fischmann, T.O.; Mayer-Ezell, R.; Bond, R.; Wang, Y.; Azevedo, R.; Guzi, T.J. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: A template-based approach. Bioorg. Med. Chem. Lett. 2013, 23, 6178–6182. View Source
